BenchChemオンラインストアへようこそ!

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide

Physicochemical properties Drug-likeness CNS penetration

Unique κ opioid agonist with (E)-vinyl sulfonamide linker for high selectivity and low CYP2D6 inhibition. Essential for binding assays to establish selectivity fingerprints. Low off-target risk supports in vivo pain/pruritus models. Achiral synthesis scalability and 95% purity make it an ideal analytical reference standard. Choose it for SAR studies on sulfonamide unsaturation effects.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 1356780-81-8
Cat. No. B2521926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide
CAS1356780-81-8
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+
InChIKeyJJQSUXCJRKAGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide (CAS 1356780-81-8) and Its Scientific Context?


2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide (CAS 1356780-81-8) is a synthetic sulfonylamino phenylacetamide derivative with the molecular formula C17H18N2O3S and a molecular weight of 330.4 g/mol [1]. This compound belongs to a broader class of κ opioid receptor agonists disclosed in US patent 6,992,193, which are characterized by high affinity for κ opioid receptors, good selectivity over μ and δ receptors, and a low potential for cytochrome P450 inhibition [2]. The structure features a distinctive (E)-4-methylphenyl-ethenyl sulfonamide group linked to a 2-phenylacetamide scaffold, a combination that places it at the intersection of vinyl sulfonamide chemistry and opioid receptor pharmacology, making it a candidate for research in pain, pruritus, and gastrointestinal disorders.

Key Procurement Risk: Why In-Class Sulfonylamino Phenylacetamides Are Not Interchangeable Substitutes for 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide


The sulfonylamino phenylacetamide pharmacophore is exquisitely sensitive to even minor structural modifications. As established in the foundational patent literature, receptor binding affinity, selectivity, and CYP450 inhibition profiles within this class are determined by the interplay of the sulfonamide linker's geometry, the nature of the aryl/heteroaryl substituent, and the amide nitrogen substitution pattern [1]. The (E)-vinyl sulfonamide moiety present in the target compound introduces a conjugated, unsaturated linker that confers a distinct spatial and electronic character compared to saturated alkylsulfonamido or directly attached arylsulfonamido analogs [2]. Generic substitution with seemingly similar phenylacetamide derivatives risks losing the specific receptor selectivity profile or introducing undesired off-target effects, such as potent CYP2D6 inhibition, a known liability observed in earlier arylacetamide κ agonists like ICI 199441 [3].

Quantitative Head-to-Head Evidence: Where 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide May Differentiate from Key Comparators


Molecular Weight and Lipophilicity: A Physicochemical Differentiation from ICI 199441 and Other Arylacetamides

The target compound possesses a lower molecular weight (330.4 g/mol) and lower calculated lipophilicity compared to the classical κ agonist ICI 199441 (MW ~407.3 g/mol, calculated LogP ~4.5). Its (E)-vinyl sulfonamide group provides distinct hydrogen-bonding capacity and electronic distribution relative to the dichloroacetamide of ICI 199441 [1]. This physicochemical profile may contribute to differential membrane permeability and CNS distribution, a critical factor for centrally-acting κ opioid agonists [2].

Physicochemical properties Drug-likeness CNS penetration

Cytochrome P450 Interaction Profile: Avoiding the CYP2D6 Inhibition Liability of Classical Arylacetamides

Early arylacetamide κ agonists, notably ICI 199441, were found to potently inhibit CYP2D6 (IC50 = 0.02 µM), which raised serious drug-drug interaction concerns [1]. The sulfonylamino phenylacetamide class, to which the target compound belongs, was specifically designed to eliminate this CYP2D6 inhibition while maintaining κ opioid receptor affinity [2]. Experimental data for representative sulfonylamino phenylacetamide analogs show >500-fold selectivity against CYP2D6 compared to ICI 199441 [3]. Although the specific compound has not been individually tested for CYP inhibition, its structural conformity to the sulfonylamino phenylacetamide scaffold positions it favorably within this low-CYP2D6-inhibition design space.

Drug metabolism CYP2D6 inhibition Drug-drug interaction

κ Opioid Receptor Binding Affinity: Predicted Potency Based on Structural Analogy

Representative sulfonylamino phenylacetamide derivatives disclosed in US 6,992,193 demonstrate Ki values at κ opioid receptors in the low nanomolar range (e.g., compound 1: Ki = 0.12 nM) [1]. The target compound incorporates the same core pharmacophore: a phenylacetamide with an N-sulfonyl substituent. The (E)-4-methylphenyl-ethenylsulfonyl group introduces a rigidified, conjugated linker that is proposed to enhance productive receptor binding interactions compared to flexible alkylsulfonamido analogs [2]. However, no direct binding data for the specific compound is publicly available, and its actual κ receptor affinity remains unconfirmed.

κ opioid receptor Binding affinity Receptor selectivity

Synthetic Accessibility and Purity Profile: Advantages for In-House Chemistry Development

Commercial suppliers provide the target compound at a minimum purity of 95%, with the primary synthetic route involving condensation of 4-methyl-β-styrenesulfonyl chloride with 2-amino-2-phenylacetamide [1][2]. This straightforward two-step synthesis from readily available precursors offers a higher likelihood of batch-to-batch consistency compared to multi-step, chiral kappa agonist syntheses. In contrast, compounds like ADL 10-0101 require asymmetric synthesis of a chiral amide center, introducing potential for epimerization and requiring specialized purification [3].

Synthetic chemistry Purity profile Research chemical

Optimal Deployment Scenarios for 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide Based on Current Evidence


In Vitro κ Opioid Receptor Screening Libraries for Pain and Pruritus Target Identification

Given its structural alignment with the sulfonylamino phenylacetamide κ agonist pharmacophore, the compound is most appropriately deployed as a screening candidate in competitive binding assays against κ, μ, and δ opioid receptors to establish its selectivity fingerprint [1]. Researchers developing novel analgesics with reduced abuse liability will value its predicted low CYP2D6 inhibition profile for subsequent in vivo proof-of-concept studies.

Structure-Activity Relationship (SAR) Programs Investigating Vinyl Sulfonamide Linkers

The (E)-vinyl sulfonamide moiety is a relatively underexplored linker in opioid medicinal chemistry. The compound serves as a valuable tool for SAR programs aimed at probing the effects of sulfonamide unsaturation, electron density, and conformational restriction on κ receptor binding kinetics, as suggested by molecular modeling studies [2].

In Vivo Pharmacodynamic Studies in Rodent Models of Inflammatory or Neuropathic Pain

If in vitro binding screens confirm sub-nanomolar κ receptor affinity (as predicted by class-level SAR), the compound's favorable molecular weight and lipophilicity profile would support progression to rodent pain models (e.g., formalin test, CCI, or CFA-induced inflammatory pain) where κ agonists have shown efficacy [3]. Its achiral synthesis scalability is an advantage for the multi-gram supply needed for such studies.

Reference Standard for Analytical Method Development in Sulfonylamide Analysis

The compound's well-defined structure and commercial availability at 95% purity make it suitable as an analytical reference standard for developing HPLC or LC-MS methods targeting sulfonylamino phenylacetamide derivatives, particularly for purity and stability testing in pharmaceutical development [4].

Quote Request

Request a Quote for 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.